1H NMR and 13C NMR chemical shifts for 2-carbamoyl-4-fluorophenylboronic acid pinacol ester
An In-Depth Technical Guide to the 1 H and 13 C NMR Chemical Shifts of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester Executive Summary & Rationale In modern drug discovery and cross-coupling methodology, fluorinat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
1
H and
13
C NMR Chemical Shifts of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
Executive Summary & Rationale
In modern drug discovery and cross-coupling methodology, fluorinated arylboronic acid derivatives are highly prized building blocks. 2-Carbamoyl-4-fluorophenylboronic acid pinacol ester (CAS: 2377611-11-3) is a structurally complex intermediate featuring three distinct electronic modulators on a benzene core: a boronic acid pinacol ester (Bpin), a primary amide (carbamoyl, -CONH
2
), and a fluorine atom (-F).
As a Senior Application Scientist, it is critical to understand that the NMR spectra of such compounds are not merely lists of peaks; they are dynamic maps of electron density. The highly electronegative fluorine atom induces strong inductive effects and characteristic heteronuclear spin-spin coupling (
19
F-
1
H and
19
F-
13
C). Simultaneously, the Bpin group causes quadrupolar broadening on the adjacent
13
C nucleus due to the
11
B spin (
I=3/2
)[1]. Finally, the carbamoyl group exhibits restricted rotation, leading to distinct solvent-dependent behaviors. This guide provides a rigorously predicted, empirically aligned breakdown of the
1
H and
13
C NMR chemical shifts for this molecule, alongside a self-validating experimental protocol.
Structural Dynamics & Magnetic Shielding Causality
To accurately assign the NMR spectra, we must first establish the numbering system and the causality behind the magnetic shielding:
C1 (Ipso to Bpin): The carbon directly attached to the boron atom is often significantly broadened or entirely unobservable in routine
13
C NMR spectra. This phenomenon is caused by the rapid quadrupolar relaxation of the adjacent
11
B nucleus, which effectively "washes out" the signal of the attached carbon[1].
C4 (Ipso to Fluorine): Fluorine is 100% naturally abundant with a spin of 1/2. It couples strongly with carbons. The ipso-carbon (C4) will split into a massive doublet (
1JCF≈240–252
Hz). The ortho-carbons (C3, C5) will show two-bond doublets (
2JCF≈21–23
Hz), and meta-carbons (C2, C6) will show three-bond doublets (
3JCF≈7–9
Hz).
C2 (Ipso to Carbamoyl): The carbonyl group deshields the ortho protons (H3). In strongly hydrogen-bonding solvents like DMSO-d
6
, the -NH
2
protons exchange slowly enough to be observed as two distinct or broadened singlets due to the restricted rotation around the C-N partial double bond.
Pinacol Ester (Bpin): The pinacol ester methyl groups appear as a strong 12-proton singlet in the
1
H NMR spectrum at approximately 1.30–1.35 ppm, with corresponding
13
C signals at ~83.8 ppm (quaternary C-O) and ~24.9 ppm (CH
3
)[2].
Quantitative Data Presentation
The following tables summarize the predicted chemical shifts and coupling constants based on empirical substituent additivity rules for pinacol arylboronates and fluorinated aromatics[3]. Values are calibrated for DMSO-d
6 at 298 K.
Table 1: Predicted
1
H NMR Chemical Shifts (400 MHz, DMSO-d
6
)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It specifically addresses the relaxation dynamics of fluorinated and boron-containing aromatics.
Step 1: Sample Preparation
Weigh 15–20 mg of the compound for
1
H NMR, or 40–50 mg for
13
C NMR.
Dissolve completely in 0.6 mL of high-purity DMSO-d
6
(99.9% D). Causality: DMSO-d
6
is chosen over CDCl
3
to prevent the rapid chemical exchange of the primary amide protons, allowing the -NH
2
signals to be clearly observed for structural validation.
Step 2:
1
H NMR Acquisition (400 MHz)
Pulse Program: Standard single-pulse (zg30).
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete relaxation of the amide protons, which often have longer
T1
relaxation times, allowing for accurate integration against the 12H Bpin singlet.
Relaxation Delay (D1): Set to 2.5 – 3.0 seconds. Causality: This is the most critical step. Quaternary carbons (C1, C2, C4, C=O) lack attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement and possess exceptionally long
T1
relaxation times. A short D1 will cause these peaks to disappear into the baseline[4].
Scans: Minimum 1024 scans due to the splitting of carbon signals by the
19
F nucleus, which distributes the signal intensity across multiple multiplet peaks.
Workflow Visualization
The following logic map illustrates the causality between the experimental acquisition parameters and the specific structural features of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester.
Figure 1: Self-validating NMR workflow and causality mapping for structural verification.
References
Heteronuclear Coupling in Fluorophenyl Compounds
Source: ResearchGate
URL:[Link]
Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates
Source: ResearchGate
URL:[Link]
Synthesis Mechanism and Process Optimization of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester via Miyaura Borylation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 2377611-11-3 Executive Summary Aryl boronic esters are indispensable building blocks in modern pharmaceutical synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound CAS: 2377611-11-3
Executive Summary
Aryl boronic esters are indispensable building blocks in modern pharmaceutical synthesis, primarily serving as coupling partners in the Suzuki-Miyaura reaction. The synthesis of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester presents a unique mechanistic challenge due to the presence of an ortho-carbamoyl directing group and a para-fluoro substituent. This technical guide provides an in-depth analysis of the Miyaura borylation mechanism used to synthesize this compound from 2-bromo-5-fluorobenzamide, detailing the causality behind reagent selection, catalytic cycles, and a self-validating experimental protocol.
Introduction & Structural Mapping
The target molecule, 2-carbamoyl-4-fluorophenylboronic acid pinacol ester[1][2], is highly valued in drug discovery for its ability to introduce functionalized fluoro-aromatic motifs into active pharmaceutical ingredients (APIs).
To synthesize this compound, 2-bromo-5-fluorobenzamide is selected as the optimal starting material. A careful structural mapping reveals the exact regiochemistry:
In the starting material, the bromo group (C2) and the fluoro group (C5) are para to each other.
During the borylation, the carbon-bromine bond is selectively converted to a carbon-boron bond.
In the resulting product nomenclature, the boronic ester dictates the C1 position. Consequently, the carbamoyl group shifts to C2 (ortho), and the fluoro group shifts to C4 (para to the boronic ester).
The use of bis(pinacolato)diboron (
B2pin2
) rather than tetrahydroxydiboron is deliberate; pinacol esters are highly stable to chromatographic purification and strongly resist protodeboronation[3].
Mechanistic Pathway: The Miyaura Borylation
The transformation relies on a Palladium(0)-catalyzed cross-coupling mechanism[3][4]. The catalytic cycle consists of four distinct phases, each influenced by the electronic properties of the fluorinated benzamide substrate.
Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 2-bromo-5-fluorobenzamide. The electron-withdrawing nature of the para-fluorine atom reduces the electron density of the C–Br bond, thermodynamically favoring and accelerating this oxidative addition compared to unfunctionalized arenes[5].
Ligand Exchange (Acetate Activation): The bromide ligand on the resulting Pd(II) intermediate is exchanged for an acetate ion (from KOAc). This step is critical: the Pd–O bond of the acetate complex is significantly more reactive than the Pd–Br bond. The acetate ligand acts as an internal base, bridging with the boron atom of
B2pin2
to form a highly ordered, cyclic transition state[3][6].
Transmetalation: Driven by the high oxophilicity of boron, the B–B bond of
B2pin2
is cleaved. One Bpin group transfers to the palladium center, while the other forms a byproduct with the acetate ligand[3].
Reductive Elimination: The aryl group and the Bpin group, forced into a cis configuration by the bidentate dppf ligand, couple to form the new C–B bond. The final product is released, and the Pd(0) catalyst is regenerated to close the cycle[5].
Catalytic cycle of the Pd-catalyzed Miyaura borylation of 2-bromo-5-fluorobenzamide.
Causality in Experimental Design & Reagent Selection
A robust chemical process requires an understanding of why specific reagents are chosen. The borylation of 2-halobenzamides is highly susceptible to side reactions, particularly Suzuki homocoupling (where the newly formed boronic ester couples with unreacted starting material) and catalyst poisoning by the ortho-carbamoyl group.
Table 1: Optimization of Reaction Conditions for 2-Halobenzamide Borylation
Parameter
Suboptimal Condition
Optimal Condition
Yield Impact
Mechanistic Rationale & Causality
Base
K2CO3
or
NaOH
Potassium Acetate (KOAc)
< 30%
→
> 85%
Strong bases activate the Bpin product into a reactive boronate, triggering unwanted Suzuki homocoupling. KOAc is mild enough to facilitate ligand exchange without activating the product[3][6].
Catalyst
Pd(PPh3)4
PdCl2(dppf)
< 40%
→
> 90%
The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. It also prevents the ortho-carbamoyl group from coordinating to and poisoning the Pd center[4].
Solvent
THF (reflux, 66 °C)
1,4-Dioxane (90 °C)
< 50%
→
> 85%
The higher boiling point of 1,4-dioxane provides the optimal thermal energy required to overcome the activation barrier of the transmetalation step[5].
Boron
Boronic Acid
B2pin2
< 60%
→
> 95%
Pinacol esters prevent protodeboronation under thermal conditions and allow for standard silica gel chromatography without degradation[3][7].
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. The inclusion of rigorous degassing and specific In-Process Controls (IPC) ensures reproducibility and high fidelity in synthesizing 2-carbamoyl-4-fluorophenylboronic acid pinacol ester.
Step-by-Step Methodology
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-5-fluorobenzamide (1.0 equiv, 10 mmol), bis(pinacolato)diboron (
B2pin2
) (1.2 equiv, 12 mmol), anhydrous potassium acetate (KOAc) (3.0 equiv, 30 mmol), and
PdCl2(dppf)
(0.05 equiv, 0.5 mmol).
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which otherwise rapidly degrades the active Pd(0) species.
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (50 mL) via syringe. Degas the resulting suspension by sparging with Argon for 15 minutes.
Thermal Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 to 6 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via HPLC or TLC (Hexanes/EtOAc 1:1). The reaction is deemed complete when the peak corresponding to 2-bromo-5-fluorobenzamide is
≤
1% AUC.
Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with brine (2 x 50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to Ethyl Acetate (from 9:1 to 1:1). Collect the product-containing fractions and evaporate to afford the pure 2-carbamoyl-4-fluorophenylboronic acid pinacol ester as a solid.
Step-by-step experimental workflow and in-process control for borylation.
Conclusion
The synthesis of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester via Miyaura borylation is a highly efficient process when the mechanistic nuances of the catalytic cycle are respected. By strategically utilizing KOAc to prevent product activation and employing the bidentate
PdCl2(dppf)
catalyst to enforce cis-geometry and prevent carbamoyl-induced catalyst poisoning, researchers can achieve high yields and excellent purity. This methodology serves as a robust standard for the borylation of highly functionalized, electron-deficient aryl halides in pharmaceutical development.
Thermodynamic Stability of Fluorinated Phenylboronic Acid Pinacol Esters: A Guide for Drug Development Professionals
An In-Depth Technical Guide: Abstract Fluorinated phenylboronic acid pinacol esters (F-PhBpins) are a cornerstone of modern medicinal chemistry and materials science, prized for their utility in Suzuki-Miyaura cross-coup...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Abstract
Fluorinated phenylboronic acid pinacol esters (F-PhBpins) are a cornerstone of modern medicinal chemistry and materials science, prized for their utility in Suzuki-Miyaura cross-coupling reactions and as pharmacophores. The strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the thermodynamic stability of the boronic ester moiety itself is a critical, often overlooked, parameter that dictates storage, handling, reaction efficiency, and ultimately, the viability of a synthetic route. This guide provides an in-depth analysis of the factors governing the stability of F-PhBpins, offering field-proven insights, detailed experimental protocols for stability assessment, and a discussion of computational approaches to predict and rationalize stability trends.
Introduction: The Stability-Reactivity Dichotomy
Boronic acids are inherently unstable, prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to oxidative degradation and protodeboronation.[3][4] Their conversion to pinacol esters (Bpins) represents a fundamental strategy to enhance stability, rendering them as manageable, often crystalline solids suitable for storage and complex, multi-step syntheses.[5][6] This protection, however, introduces a crucial trade-off. The pinacol ester must be stable enough for isolation and purification yet sufficiently reactive to undergo hydrolysis in situ under cross-coupling conditions to regenerate the active boronic acid species.[3][7]
The introduction of fluorine substituents on the phenyl ring adds another layer of complexity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can significantly modulate the stability of the entire molecule, including the critical Carbon-Boron (C-B) and Boron-Oxygen (B-O) bonds of the pinacol ester group.[1] Understanding this interplay is paramount for researchers aiming to leverage the benefits of fluorination without compromising the integrity of this vital functional group.
Foundational Pillars of Thermodynamic Stability
The overall thermodynamic stability of an F-PhBpin is not a single property but a composite of several interconnected factors. Degradation typically proceeds via pathways like hydrolysis, oxidation, or thermal decomposition.
The Protective Role of the Pinacol Group
The pinacol group sterically shields the electrophilic boron center from attack by nucleophiles, such as water.[8] This steric hindrance, combined with the formation of a five-membered dioxaborolane ring, significantly increases the activation energy required for decomposition pathways compared to the free boronic acid.[9] However, this protection is reversible, and the equilibrium can be shifted by the presence of water, especially under acidic or basic conditions.[3][10]
Electronic Effects of Fluorine Substitution
The primary influence of fluorine is its strong inductive electron-withdrawing effect (-I effect), which decreases electron density on the aromatic ring and, consequently, on the boron-bound ipso-carbon.
Impact on Hydrolytic Stability: A decrease in electron density at the boron center increases its Lewis acidity, making it more susceptible to nucleophilic attack by water. This suggests that fluorination might, in fact, decrease hydrolytic stability. Kinetic studies on substituted phenylboronic pinacol esters have shown that the rate of hydrolysis is dependent on the substituents in the aromatic ring and is accelerated at physiological pH.[11][12]
Impact on Oxidative Stability: The primary mechanism of oxidative degradation involves nucleophilic attack on the empty p-orbital of boron, followed by migration of the phenyl group from boron to oxygen.[13] By diminishing electron density on boron, fluorine can enhance stability against certain oxidative pathways.[13]
Positional Isomerism (Ortho, Meta, Para):
Para-Fluoro: The effect is primarily inductive, leading to a predictable increase in the Lewis acidity of the boron center.
Meta-Fluoro: Similar to the para position, the effect is dominated by induction.
Ortho-Fluoro: The proximity of the fluorine atom to the boronic ester group can lead to through-space electronic effects or even weak, non-classical intramolecular B---F coordination. This coordination could potentially stabilize the molecule by reducing the electrophilicity of the boron atom, thereby increasing hydrolytic stability.
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the thermodynamic stability of F-PhBpins.
Experimental Assessment of Stability
A robust evaluation of stability requires quantitative, reproducible methods. The following protocols provide a framework for assessing hydrolytic and thermal stability.
Protocol: Assessing Hydrolytic Stability by RP-HPLC
This method monitors the rate of disappearance of the parent F-PhBpin and the appearance of the corresponding fluorophenylboronic acid in an aqueous solvent system.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the more lipophilic pinacol ester from its more polar hydrolysis product. The rate of hydrolysis can be determined by quantifying the peak areas over time. It is critical that the analytical method itself does not induce hydrolysis.[14]
Step-by-Step Methodology:
System Preparation:
Equilibrate an HPLC system with a C18 column at a controlled temperature (e.g., 30 °C).
Prepare a mobile phase of acetonitrile and water. Avoid acidic modifiers like formic acid or TFA, which can catalyze on-column hydrolysis.[3] Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) for physiologically relevant data.[12]
Standard Preparation:
Prepare a stock solution of the F-PhBpin test compound in pure acetonitrile (e.g., 1 mg/mL).
Prepare a standard of the expected hydrolysis product (fluorophenylboronic acid) to confirm its retention time.
Kinetic Run:
Initiate the reaction by diluting a small volume of the F-PhBpin stock solution into a pre-warmed reaction buffer (e.g., 90:10 Acetonitrile:pH 7.4 Buffer) to a final concentration of ~50 µg/mL. Start a timer immediately.
Immediately inject a t=0 sample onto the HPLC.
Seal the reaction vial and maintain it at a constant temperature.
Inject samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
Data Analysis:
For each time point, integrate the peak area of the F-PhBpin.
Calculate the percentage of F-PhBpin remaining relative to the t=0 injection.
Plot ln(% Remaining) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Self-Validation:
Peak Identity: Use a mass spectrometer (LC-MS) in parallel to confirm the mass of the parent peak and the growing hydrolysis product peak.[14]
Method Inertness: Inject the F-PhBpin standard dissolved in 100% acetonitrile multiple times during the run. The peak area should remain constant, confirming no on-column degradation is occurring.
Caption: Experimental workflow for assessing hydrolytic stability via RP-HPLC.
Protocol: Evaluating Thermal Stability by TGA/DSC
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and thermal transitions.
Principle: TGA measures the change in mass of a sample as a function of temperature, indicating when decomposition (mass loss) occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and exothermic or endothermic decomposition events.[15]
Step-by-Step Methodology:
Sample Preparation:
Place a small, accurately weighed amount of the F-PhBpin (typically 2-5 mg) into a TGA or DSC pan (aluminum or ceramic).
TGA Analysis:
Place the pan in the TGA furnace.
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).[16]
Record the mass loss as a function of temperature. The onset temperature of significant mass loss is the decomposition temperature (Td).
DSC Analysis:
Place the pan in the DSC cell alongside an empty reference pan.
Heat the sample under an inert atmosphere at a constant rate (e.g., 10 °C/min).
Record the differential heat flow. The sharp endothermic peak corresponds to the melting point (Tm), while broad exothermic or endothermic events at higher temperatures correspond to decomposition.[17]
Data Presentation:
Results from these experiments can be effectively compared in a table.
Potential for intramolecular interactions affecting stability.
*Hypothetical data points to be filled in by the researcher.
Computational Approaches to Predicting Stability
Density Functional Theory (DFT) calculations are a powerful tool for rationalizing and predicting stability trends without extensive experimentation.[18][19]
Methodology:
Geometry Optimization: The ground-state geometries of different fluorinated isomers are optimized to find the most stable conformation.
Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-B or B-O bonds can be calculated. A higher BDE suggests greater thermodynamic stability.
Transition State Analysis: For degradation pathways like hydrolysis, the transition state of the reaction with water can be modeled. The calculated activation energy (energy barrier) provides a direct measure of kinetic stability; a higher barrier implies a slower reaction rate.[18]
Natural Bond Orbital (NBO) Analysis: This analysis can quantify the strength of intramolecular interactions, such as the potential B---F coordination in ortho-substituted isomers.
Insights from Computation:
Computational studies can reveal subtle electronic differences. For example, DFT could be used to quantify the increase in Lewis acidity at the boron center upon fluorination at the meta and para positions. It could also determine whether a potential B---F interaction in an ortho-isomer is strong enough to overcome the inductive destabilization, leading to a net increase in stability.
Conclusion and Field-Proven Insights
The thermodynamic stability of fluorinated phenylboronic acid pinacol esters is a nuanced interplay of steric shielding, powerful electronic effects, and environmental conditions.
General Rule of Thumb: While pinacol esters are significantly more stable than their corresponding boronic acids[6], fluorination—particularly at the meta and para positions—is likely to decrease hydrolytic stability due to the inductive electron-withdrawing effect increasing the Lewis acidity of the boron.
The Ortho-Position Exception: Ortho-fluoro substitution presents a unique case. The potential for intramolecular B---F coordination may counteract the inductive effect, potentially leading to compounds with enhanced or comparable stability to the non-fluorinated parent. This hypothesis requires experimental validation for each specific case.
Practical Recommendations:
Always store F-PhBpins, especially those with electron-withdrawing groups, under anhydrous conditions and preferably refrigerated to minimize hydrolysis.[3]
When developing analytical methods, prioritize mobile phases that are non-aqueous or have a high organic content to prevent on-column degradation.[10]
For sensitive substrates, consider alternative, more robust boronic ester protecting groups, such as those derived from 1,1'-bicyclohexyl-1,1'-diol, which have shown superior hydrolytic stability.[10]
By combining rigorous experimental evaluation with predictive computational modeling, researchers can make informed decisions about the synthesis, handling, and application of these invaluable chemical tools, ultimately accelerating the drug discovery and development pipeline.
References
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Kumar, P., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. Available at: [Link]
Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. Available at: [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]
Fedorov, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
Singh, R. P., & Shree, V. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. Available at: [Link]
Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available at: [Link]
Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
Tasseroul, J., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry. Available at: [Link]
Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. Article. Available at: [Link]
On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
Song, Y., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. Available at: [Link]
Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. ResearchGate. Available at: [Link]
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Available at: [Link]
Reeve, C. K., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]
Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
Organoboron chemistry. Wikipedia. Available at: [Link]
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
A unified set of experimental organometallic data used to evaluate modern theoretical methods. Dalton Transactions. Available at: [Link]
Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. Available at: [Link]
Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]
Zhang, K., et al. (2020). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination. Journal of the American Chemical Society. Available at: [Link]
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available at: [Link]
Gao, Y., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Polymer Degradation and Stability. Available at: [Link]
Dinsdale, A. T. (1995). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report. Available at: [Link]
Isomeric iso-butoxy phenylboronic acids (ortho-, meta-, para-) were synthesized and their properties such as pKa and thermal stability have been compared. ResearchGate. Available at: [Link]
Application Note: Advanced Utilization of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester in API Scaffold Synthesis
Executive Summary The synthesis of modern Active Pharmaceutical Ingredients (APIs) frequently demands the construction of complex, sterically hindered biaryl systems and polycyclic heterocycles[1]. 2-Carbamoyl-4-fluoroph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of modern Active Pharmaceutical Ingredients (APIs) frequently demands the construction of complex, sterically hindered biaryl systems and polycyclic heterocycles[1]. 2-Carbamoyl-4-fluorophenylboronic acid pinacol ester (CAS: 2377611-11-3; MW: 265.09 g/mol )[2][3] has emerged as a highly versatile, bifunctional building block in medicinal chemistry. This guide provides a deep-dive technical protocol for utilizing this intermediate, focusing on the mechanistic causality behind reaction conditions, self-validating experimental workflows, and tandem cyclization strategies to generate rigid pharmacophores like phenanthridinones and quinazolinones.
Chemical Profile & Structural Rationale
Successful API synthesis requires a fundamental understanding of why specific functional groups and ester formats are chosen. This intermediate is engineered for optimal performance in late-stage functionalization:
The Pinacol (Bpin) Ester Advantage: Unlike free boronic acids, which are highly prone to protodeboronation and the formation of variable-stoichiometry boroxines, the pinacol ester provides exceptional shelf stability and predictable reactivity. However, the steric bulk imparted by the methyl substituents on the pinacol ring prevents the discrete formation of transmetalation intermediates without specific activation[4]. It strictly requires an aqueous base to hydrolyze in situ into the reactive "8-B-4" tetrahedral boronate complex[4].
The 4-Fluoro Substitution: Strategically positioned to block cytochrome P450-mediated aromatic oxidation, the fluorine atom enhances the pharmacokinetic half-life and lipophilicity of the resulting API without significantly altering the steric profile of the molecule.
The 2-Carbamoyl Group: Pharmacologically, the primary amide acts as a robust hydrogen bond donor/acceptor. Synthetically, it serves as a potent internal nucleophile. Following a primary Suzuki-Miyaura coupling, the amide can undergo tandem intramolecular cyclization (e.g., Buchwald-Hartwig amidation) onto an adjacent halogenated ring to form tricyclic API scaffolds.
Mechanistic Pathway: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling of this specific Bpin ester follows a well-defined Pd(0)/Pd(II) catalytic cycle. The ortho-carbamoyl group introduces significant steric hindrance, which can kinetically retard the transmetalation step. Therefore, the selection of a ligand with a wide bite angle (e.g., dppf) or a highly active dialkylbiaryl phosphine (e.g., XPhos) is critical to accelerate reductive elimination and prevent competitive off-cycle pathways [5].
Fig 1. Suzuki-Miyaura catalytic cycle for 2-carbamoyl-4-fluorophenylboronic acid pinacol ester.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They contain intrinsic analytical and visual checkpoints to confirm success at intermediate stages without requiring external assumptions.
Objective: Synthesize a sterically hindered 2-aryl-5-fluorobenzamide intermediate.
Step-by-Step Methodology:
Reagent Charging: To a thoroughly dried Schlenk flask, add 2-carbamoyl-4-fluorophenylboronic acid pinacol ester (1.1 equiv), the target aryl bromide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Causality: A slight excess of the Bpin ester compensates for trace protodeboronation. Pd(dppf)Cl₂ is selected because its bidentate nature enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the rate-limiting reductive elimination step.
Solvent and Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).
Causality: 1,4-Dioxane provides excellent solubility for the organic substrates. The aqueous phase is strictly required to hydrolyze the pinacol ester in situ. The carbonate base coordinates to the boron, shifting it to a negatively charged, tetrahedral sp³ state—the active transmetalating species.
Degassing (Critical Step): Subject the biphasic mixture to three freeze-pump-thaw cycles or vigorous sparging with ultra-pure N₂ for 15 minutes.
Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the precipitation of catalytically inactive "palladium black."
Thermal Activation: Heat the reaction mixture to 90°C under a positive nitrogen atmosphere for 6–8 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove water-soluble pinacol byproducts. Dry over anhydrous Na₂SO₄.
Self-Validation Checkpoints for Protocol A:
Visual: The transition of the mixture from a yellow suspension to a dark, homogeneous solution indicates the successful generation of the active Pd(0) species. Rapid precipitation of black particulate serves as an immediate failure indicator (oxygen contamination).
Analytical: TLC (Hexanes:EtOAc 1:1) validation. The Bpin ester (UV-inactive, visualized via KMnO₄ stain) must be fully consumed, replaced by a highly UV-active biaryl product spot.
Protocol B: Tandem Intramolecular Amidation (Lactamization)
Objective: Convert the biaryl intermediate (possessing an ortho-halogen on the adjacent ring) into a rigid tricyclic API core (e.g., a phenanthridinone).
Fig 2. Tandem workflow from cross-coupling to intramolecular cyclization for API core synthesis.
Step-by-Step Methodology:
Activation of the Amide: Dissolve the purified 2-aryl-5-fluorobenzamide intermediate in anhydrous DMF. Add Cs₂CO₃ (2.0 equiv) and CuI (0.1 equiv).
Causality: Cs₂CO₃ is a soft, highly soluble base that effectively deprotonates the primary amide, increasing its nucleophilicity. CuI catalyzes the Ullmann-type C-N bond formation.
Cyclization: Heat the mixture to 110°C for 12 hours.
Causality: High thermal energy is required for the oxidative addition of the copper species into the unactivated aryl-halogen bond, driving the intramolecular cyclization to form the thermodynamically stable 6-membered lactam ring.
Self-Validation Checkpoints for Protocol B:
Visual: Upon addition of CuI and Cs₂CO₃, the mixture forms a blue/green suspension. Successful oxidative addition of the copper species at 110°C is visually confirmed by a transition to a deep red/brown solution.
Analytical: LC-MS monitoring must show a distinct mass shift corresponding to the extrusion of HX (e.g., M-79/81 for a bromide leaving group), confirming the closure of the lactam ring.
Quantitative Data: Reaction Optimization
The steric demand of the ortho-carbamoyl group necessitates careful catalyst selection. The table below summarizes quantitative optimization data for the primary cross-coupling step, demonstrating how ligand architecture dictates yield [5].
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
90
12
45%
Sluggish transmetalation due to steric bulk; high rates of protodeboronation observed.
Highly active dialkylbiaryl phosphine facilitates rapid coupling of hindered substrates at lower temps.
References
Thomas, A. A., et al. (2020). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." ACS Catalysis (via PubMed Central). URL:[Link]
Barder, T. E., et al. (2005). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. URL:[Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Application Notes and Protocols: Accelerated Synthesis of Biaryl and N-Aryl Anilines via Microwave-Assisted Coupling of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
Introduction: The Convergence of Microwave Synthesis and Modern Drug Discovery In the fast-paced landscape of pharmaceutical and materials science research, the demand for rapid, efficient, and sustainable synthetic meth...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of Microwave Synthesis and Modern Drug Discovery
In the fast-paced landscape of pharmaceutical and materials science research, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating methods.[1][2] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often with improved yields and purities.[3] This technology aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often enabling the use of more environmentally benign solvent systems.[2]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[4][5] The biaryl and N-aryl aniline moieties constructed through these reactions are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The integration of microwave technology with these powerful coupling reactions offers a synergistic approach to expedite the synthesis of complex molecular targets.
This document provides detailed application notes and optimized protocols for the use of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester in microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. This versatile building block, featuring both an electron-withdrawing carbamoyl group and a fluorine atom, is of significant interest in medicinal chemistry. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for the rapid synthesis of novel chemical entities.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods rely on the transfer of thermal energy through convection and conduction, which can be slow and lead to uneven temperature distribution within the reaction vessel. In contrast, microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as solvents and reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating of the entire sample volume.
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.
This direct and efficient energy transfer is the basis for the significant rate enhancements observed in microwave-assisted reactions.
The Strategic Importance of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
The subject of this guide, 2-carbamoyl-4-fluorophenylboronic acid pinacol ester, is a highly valuable building block for several reasons:
The Carbamoyl Group: The ortho-carbamoyl group can act as a directing group, potentially influencing the regioselectivity of the coupling reaction. Its electron-withdrawing nature can also modulate the electronic properties of the resulting biaryl or N-aryl aniline.
The Fluorine Atom: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[6] The presence of the fluorine atom on the boronic ester allows for the direct introduction of this important element into the target molecule.
The Pinacol Ester: The pinacol ester protecting group enhances the stability and handling of the boronic acid, making it less prone to protodeboronation and trimerization compared to the free boronic acid.
The combination of these features makes this reagent particularly attractive for the synthesis of libraries of compounds for screening in drug discovery programs.
Diagram: General Workflow for Microwave-Assisted Coupling Reactions
Caption: General workflow for a microwave-assisted coupling reaction.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester with an Aryl Bromide
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, providing a powerful method for the synthesis of N-aryl amines.[5]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
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Reference Data & Comparative Studies
Validation
2-carbamoyl-4-fluorophenylboronic acid vs pinacol ester reactivity in cross-coupling
An in-depth technical comparison of 2-carbamoyl-4-fluorophenylboronic acid and its pinacol (BPin) ester requires a nuanced understanding of organoboron speciation, transmetallation kinetics, and degradation pathways. In...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison of 2-carbamoyl-4-fluorophenylboronic acid and its pinacol (BPin) ester requires a nuanced understanding of organoboron speciation, transmetallation kinetics, and degradation pathways. In Suzuki-Miyaura cross-coupling, the choice between a free boronic acid and its BPin ester is rarely arbitrary. For this specific substitution pattern—featuring an electron-withdrawing para-fluoro group and a sterically demanding, coordinating ortho-carbamoyl group—reagent selection dictates the entire reaction architecture.
This guide provides an objective, data-supported comparison to help synthetic chemists and drug development professionals optimize their cross-coupling workflows.
Mechanistic Insights: Electronic and Steric Causality
To understand the divergent reactivity of these two reagents, we must analyze the intrinsic electronic and steric effects imparted by the aromatic substituents.
The Para-Fluoro Effect (Electronic Instability)
The highly electronegative fluorine atom withdraws electron density from the aromatic ring via induction. This renders the boron center highly electrophilic, significantly lowering the pKₐ of the boronic acid. In basic media, this promotes the rapid formation of the boronate anion. While the boronate anion is necessary for transmetallation, its accumulation accelerates protodeboronation —the destructive cleavage of the C–B bond to yield a fluorobenzamide byproduct.
The Ortho-Carbamoyl Effect (Sterics and Chelation)
The -CONH₂ group introduces significant steric bulk adjacent to the boron center, which can hinder the approach of the palladium-aryl halide complex. However, as demonstrated by [1], ortho-substituted phenylboronic acids can exhibit unique transition-state stabilization through metal O- or N-chelation. This chelation can facilitate transmetallation if the geometry is optimal, but it also competes with the bulky pinacol ligand in the esterified variant.
Free Acid vs. BPin Ester: The Kinetic Divergence
The free boronic acid undergoes rapid transmetallation but is highly vulnerable to protodeboronation. Conversely, the BPin ester is sterically protected. As elucidated by [2], esterification does not universally prevent degradation; rather, BPin esters in aqueous base typically undergo a pre-hydrolytic pathway . The ester slowly hydrolyzes to the free boronic acid, which then transmetallates. This creates a "slow-release" mechanism, keeping the steady-state concentration of the fragile free acid low and effectively suppressing protodeboronation.
Mechanistic divergence of BPin ester and free boronic acid during Suzuki-Miyaura coupling.
Comparative Performance Data
The selection between the free acid and the BPin ester should be dictated by the reactivity of the electrophilic coupling partner (Aryl-X) and the operational scale. [3] established that while free acids are highly atom-economical, BPin esters offer unparalleled operational stability.
Parameter
2-Carbamoyl-4-fluorophenylboronic Acid
2-Carbamoyl-4-fluorophenylboronic Acid BPin Ester
Physical State
Amorphous solid / Powder (Prone to boroxine trimerization)
Highly crystalline solid
Shelf Stability
Moderate (Requires cold, anhydrous storage)
Excellent (Bench-stable, moisture resistant)
Transmetallation Rate
Fast (Direct formation of the active ate-complex)
Slow (Rate-limited by pre-hydrolysis or steric bulk)
Protodeboronation Risk
High (Exacerbated by the electron-withdrawing 4-fluoro group)
Low (Protected by the pinacol ligand; slow-release)
To ensure reproducibility, the following protocols are designed as self-validating systems. By matching the boron reagent to the electrophile's reactivity, you prevent the boronic acid from degrading before the palladium catalyst can complete its cycle.
Decision tree for selecting the optimal boron reagent based on electrophile reactivity.
Best for: Aryl iodides and reactive aryl bromides where the catalytic cycle is faster than the protodeboronation rate.
Preparation: In an oven-dried Schlenk flask, combine the Aryl halide (1.0 equiv), 2-carbamoyl-4-fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration). Causality: K₂CO₃ is mild enough to form the boronate ate-complex without aggressively accelerating the base-catalyzed protodeboronation pathway.
Reaction: Stir at 60°C.
Self-Validation (LC-MS Monitoring): Sample the reaction at 30 minutes.
Success Indicator: Disappearance of the Aryl halide peak and formation of the cross-coupled product mass.
Failure Indicator: Presence of 3-fluorobenzamide (the protodeboronation byproduct, Ar-H) with unreacted Aryl halide indicates the catalyst turnover is too slow. If this occurs, switch to Protocol B.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Best for: Aryl chlorides or sterically hindered substrates requiring high temperatures and extended reaction times.
Preparation: In a sealed pressure tube, combine the Aryl halide (1.0 equiv), 2-carbamoyl-4-fluorophenylboronic acid pinacol ester (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and solid K₃PO₄ (3.0 equiv).
Solvent System: Add degassed Toluene and H₂O (10:1 ratio). Causality: The biphasic nature and limited water content restrict the rate of BPin hydrolysis. The free boronic acid is generated slowly and consumed by the active Pd-complex immediately, preventing its accumulation and subsequent degradation.
Reaction: Heat to 90°C for 12–24 hours.
Self-Validation (TLC/LC-MS Monitoring): Monitor the gradual disappearance of the BPin ester. The presence of the BPin ester alongside the product after 12 hours confirms that the "slow-release" reservoir is functioning correctly, protecting the boron species from the harsh 90°C basic environment.
Workup: Filter through a Celite pad, partition between EtOAc and water, concentrate the organic layer, and purify.
Summary for Drug Development Professionals
When scaling up pharmaceutical intermediates containing the 2-carbamoyl-4-fluorophenyl motif, the BPin ester is overwhelmingly recommended . While the free boronic acid is cheaper and has a higher atom economy, its propensity for protodeboronation leads to batch-to-batch yield variations and difficult-to-remove des-boro impurities (3-fluorobenzamide). The BPin ester, deployed under biphasic slow-release conditions, guarantees a robust, scalable, and self-regulating catalytic system.
References
Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2384–2393.[Link]
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.[Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[Link]
Comparative
A Comparative Guide to HPLC Method Development and Validation for 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
This guide provides a comprehensive, in-depth technical framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-carbamoyl-4-fluorop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth technical framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester. This compound, a vital building block in modern synthetic chemistry, presents unique analytical challenges due to the inherent lability of the boronic acid pinacol ester group. This document will navigate these challenges, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and generate trustworthy analytical data for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Boronic Acid Pinacol Esters
2-Carbamoyl-4-fluorophenylboronic acid pinacol ester is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and accurate quantification are critical for ensuring the quality and safety of the final drug product. However, the pinacol ester of the boronic acid is susceptible to hydrolysis, readily converting to the corresponding boronic acid in the presence of water. This instability poses a significant hurdle for developing a reliable reversed-phase HPLC (RP-HPLC) method, as aqueous mobile phases can promote on-column degradation, leading to inaccurate results.[1][2][3][4]
This guide will systematically address this challenge, detailing a method development strategy that minimizes hydrolysis and ensures the accurate quantification of the intact pinacol ester. Furthermore, a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines will be presented.[5]
Physicochemical Properties and Analytical Considerations
While specific experimental data for 2-carbamoyl-4-fluorophenylboronic acid pinacol ester is not extensively published, we can infer its properties from its structure and similar compounds.
Property
Estimated Value/Characteristic
Implication for HPLC Method Development
Molecular Formula
C₁₃H₁₇BFNO₃
---
Molecular Weight
265.09 g/mol
---
Form
Solid
Standard sample preparation procedures are applicable.
Indicates good thermal stability for sample handling.
Solubility
Likely soluble in aprotic organic solvents (e.g., acetonitrile, THF, DMSO).[7]
An aprotic diluent is crucial to prevent hydrolysis during sample preparation.[3]
pKa
The boronic acid is a Lewis acid. The pKa of the corresponding boronic acid is likely in the range of 8-9. The carbamoyl group is weakly basic.
Mobile phase pH control is critical to maintain the stability and retention of the analyte.
UV Absorbance (λmax)
Expected in the range of 220-280 nm due to the substituted benzene ring.[8]
A photodiode array (PDA) detector is recommended for initial wavelength screening.
HPLC Method Development: A Strategy for Stability and Separation
The primary goal of the method development is to achieve a robust separation of the 2-carbamoyl-4-fluorophenylboronic acid pinacol ester from its potential impurities and degradants, most notably its corresponding boronic acid, while minimizing on-column hydrolysis.
Experimental Workflow for Method Development
The following diagram illustrates a systematic approach to developing a suitable HPLC method.
Figure 1: Systematic workflow for HPLC method development.
Rationale-Driven Experimental Choices
Column Selection: To mitigate on-column hydrolysis catalyzed by active silanol groups, a column with low silanol activity is paramount.[4][9] Modern end-capped C18 columns, such as those with hybrid particle technology, are excellent starting points.
Recommended Starting Column: A C18 column with low silanol activity (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase:
Organic Modifier: Acetonitrile is generally preferred over methanol as it is aprotic and less likely to participate in hydrolysis.
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter. A slightly acidic pH (e.g., 3-4) can suppress the ionization of residual silanol groups, reducing their catalytic activity. However, a very low pH may promote acid-catalyzed hydrolysis. Therefore, a careful evaluation of the mobile phase pH is necessary. The use of a buffer is recommended for pH stability.
Recommended Starting Mobile Phases:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Sample Diluent: The sample should be dissolved in a dry, aprotic solvent to prevent hydrolysis prior to injection.
Recommended Diluent: Acetonitrile.
Detection Wavelength: A photodiode array (PDA) detector should be used to acquire the UV spectrum of the analyte and select a wavelength that provides maximum sensitivity and is free from interference from potential impurities. Based on the structure, a wavelength around 254 nm is a reasonable starting point.
Column Temperature: A slightly elevated temperature (e.g., 30-35 °C) can improve peak shape and reduce viscosity, but excessively high temperatures may accelerate hydrolysis.
Gradient Elution: A gradient elution is recommended to ensure the elution of any potential non-polar impurities and to provide good peak shapes for all components.
Proposed Starting HPLC Method
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm (low silanol activity)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
PDA at 254 nm
Injection Volume
5 µL
Sample Diluent
Acetonitrile
HPLC Method Validation: Ensuring Reliability and Trustworthiness
Once a suitable HPLC method has been developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5]
Validation Workflow
The following diagram outlines the key parameters to be evaluated during method validation.
Figure 2: Key parameters for HPLC method validation.
Experimental Protocols and Acceptance Criteria
Validation Parameter
Experimental Protocol
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo (if applicable), a solution of the analyte, and a spiked sample containing the analyte and its potential impurities/degradants.
The peak for the analyte should be free from interference from other components. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity
Prepare at least five concentrations of the analyte over the range of 50-150% of the expected working concentration. Perform a linear regression analysis of the peak area versus concentration.
Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
The specified range should be justified based on the intended application.
Accuracy
Analyze samples of a known concentration (e.g., by spiking a placebo with known amounts of the analyte) at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0% for the combined results.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%, different column batches) and assess the impact on the results.
The system suitability criteria should be met, and the results should not be significantly affected by the minor variations.
System Suitability
Inject a standard solution multiple times (e.g., n=6) before each analytical run.
Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak area and retention time ≤ 2.0%.
Comparison with Alternative Analytical Techniques
While a well-developed RP-HPLC method is often the workhorse for pharmaceutical analysis, it is prudent to consider alternative techniques, especially given the stability challenges of boronic acid pinacol esters.
Technique
Principle
Advantages for this Analyte
Disadvantages for this Analyte
Reversed-Phase HPLC (RP-HPLC)
Partitioning between a non-polar stationary phase and a polar mobile phase.
Ubiquitous in QC labs, high precision and accuracy, readily available instrumentation.
Potential for on-column hydrolysis of the pinacol ester.[1][2][3][4]
Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[10]
High organic content in the mobile phase minimizes hydrolysis.[1] Good retention for polar analytes.
Can have longer equilibration times and may be less robust than RP-HPLC. May not be suitable for all boronic esters.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection.
High sensitivity and selectivity.
The analyte is non-volatile and requires derivatization to a more volatile form, adding a sample preparation step.[3][5]
Capillary Electrophoresis (CE)
Separation of ions based on their electrophoretic mobility in an electric field.
High separation efficiency, minimal sample consumption. Non-aqueous CE can prevent hydrolysis.[11]
Can have lower sensitivity and precision compared to HPLC.
Conclusion
The successful development and validation of an HPLC method for 2-carbamoyl-4-fluorophenylboronic acid pinacol ester hinges on a thorough understanding of its inherent instability and a systematic approach to mitigate this challenge. By employing a column with low silanol activity, an aprotic organic modifier and sample diluent, and carefully controlling the mobile phase pH, a robust and reliable RP-HPLC method can be established. Rigorous validation according to ICH guidelines is essential to ensure the trustworthiness of the analytical data generated. While alternative techniques like HILIC and CE offer advantages in preventing hydrolysis, a well-developed RP-HPLC method often provides the optimal balance of performance, robustness, and accessibility for routine quality control in a pharmaceutical setting.
References
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 137-144. Available from: [Link]
Dai, L., et al. (2022). A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography.
Zhang, K., et al. (2015). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available from: [Link]
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid. BenchChem.
Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available from: [Link]
Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1228, 206-213. Available from: [Link]
Duval, F., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
Matt, C., et al. (2012).
Li, Y., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 85(4), 2143-2150.
Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available from: [Link]
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
Korfmacher, W. A., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available from: [Link]
Schmitt-Kopplin, P., et al. (2000). Influence of Borate Buffers on the Electrophoretic Behavior of Humic Substances in Capillary Zone Electrophoresis. Analytical Chemistry, 72(22), 5477-5483.
Sporzyński, A., et al. (2018). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available from: [Link]
Element Lab Solutions. (2024).
Parlak, C., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab.
Leonori, D., et al. (2014). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. The Royal Society of Chemistry.
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
In the landscape of modern drug discovery and development, the synthesis of complex biaryl structures is a foundational requirement. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versati...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the synthesis of complex biaryl structures is a foundational requirement. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, prized for its mild conditions and exceptional functional group tolerance.[1][2] However, not all substrates are created equal. The specific molecule of interest here, 2-carbamoyl-4-fluorophenylboronic acid pinacol ester, presents a classic case of a sterically and electronically challenging coupling partner. This guide provides a comparative analysis of common palladium catalyst systems for this substrate, offering insights into rational catalyst selection and a detailed protocol for successful execution.
The Challenge: Overcoming Steric Hindrance and Electronic Effects
The structure of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester poses two primary obstacles to efficient cross-coupling.
Steric Hindrance: The ortho-carbamoyl group (-CONH2) is sterically demanding. This bulk can significantly impede the approach of the palladium catalyst to the boronic ester, hindering the crucial transmetalation step of the catalytic cycle.[3][4]
Electronic Effects: The fluorine atom and the carbamoyl group are both electron-withdrawing. While this can sometimes facilitate oxidative addition on the coupling partner (an aryl halide), it can also influence the reactivity of the boronic ester itself.
These factors necessitate a carefully chosen catalytic system. The key to success lies in the ligand coordinated to the palladium center. Modern catalysis has moved beyond simple phosphines to highly engineered ligands designed to overcome just these types of challenges.[5]
Comparing Palladium Catalyst Systems
The choice of palladium catalyst, and more specifically its phosphine ligand, is critical for achieving high yields and efficient reaction times. Bulky, electron-rich phosphine ligands have been shown to dramatically enhance the reactivity of palladium catalysts, enabling previously difficult couplings.[5][6][7] Let's compare three representative catalyst systems for this challenging substrate.
Catalyst System
Ligand Type & Properties
Rationale for Use with Hindered Substrates
Expected Performance
Pd(PPh₃)₄
Traditional / Basic Triphenylphosphine is a relatively small, electron-rich phosphine.
Historically used, but often struggles with sterically hindered substrates due to the formation of less reactive, coordinatively saturated Pd species.[2][8]
Low to moderate yields. High catalyst loading and elevated temperatures are often required. Prone to side reactions like protodeboronation.[9]
Pd(dppf)Cl₂
Ferrocenyl / Workhorse Dppf is a bidentate ligand with a large bite angle, offering a good balance of flexibility and stability.
The defined geometry can promote reductive elimination. It is a reliable choice for a wide range of Suzuki couplings, though it may not be optimal for the most hindered cases.[10]
Good to high yields. Generally more efficient than Pd(PPh₃)₄, allowing for lower catalyst loading and milder conditions.
XPhos Pd G3
Buchwald / High-Activity XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand.[2]
The steric bulk and strong electron-donating ability of the XPhos ligand promote the formation of a highly reactive, monoligated Pd(0) species.[2] This accelerates the rate-limiting oxidative addition and facilitates reductive elimination, even with challenging substrates.[5][11]
Excellent yields, often near-quantitative. Allows for very low catalyst loadings, shorter reaction times, and room temperature reactions in some cases.[2]
Mechanistic Insight: The Role of the Ligand
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The ligand plays a pivotal role in each step.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-carbamoyl-4-fluorophenylboronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
Scientist's Note: Using a precatalyst like XPhos Pd G3 is advantageous as it is air- and moisture-stable, simplifying handling while ensuring the rapid generation of the active Pd(0) species in solution. [12]Potassium phosphate is a moderately strong base effective for promoting transmetalation without causing significant hydrolysis of the pinacol ester.
[8][13]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Scientist's Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), arresting the catalytic cycle. A rigorously inert atmosphere is crucial for reactions using low catalyst loadings.
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-Amyl alcohol or dioxane) via syringe.
Scientist's Note: The choice of solvent is important. Aprotic polar solvents like dioxane or t-amyl alcohol are excellent choices for solubilizing the reagents and are stable at the required reaction temperatures.
[9]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (aryl bromide) is consumed.
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
[9][14]
By selecting a modern, highly active palladium catalyst system and following a meticulous experimental protocol, the challenges posed by sterically hindered substrates like 2-carbamoyl-4-fluorophenylboronic acid pinacol ester can be effectively overcome, enabling the efficient synthesis of valuable biaryl compounds for research and development.
References
Cross-Coupling Reactions Guide. Millipore Sigma.
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences.
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter.
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal.
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
Pd-Catalyzed Suzuki-type cross-coupling of pentafluorophenyl esters. MDPI.
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing.
Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides. BenchChem.
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
A Senior Application Scientist's Guide to the Spectroscopic Validation of Impurities in 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester Batches
Introduction: The Critical Role of Purity in a Versatile Building Block 2-Carbamoyl-4-fluorophenylboronic acid pinacol ester is a cornerstone building block in modern medicinal chemistry. Its utility in Suzuki-Miyaura cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Carbamoyl-4-fluorophenylboronic acid pinacol ester is a cornerstone building block in modern medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it a vital component in the synthesis of numerous drug candidates.[1][2][3] However, the very reactivity that makes this compound so valuable also presents significant analytical challenges. The presence of even minute quantities of impurities can have a profound impact on reaction yields, downstream purification processes, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5][6]
Boronic acid pinacol esters are notoriously susceptible to hydrolysis, readily converting to their corresponding boronic acids, a phenomenon that can complicate analytical separation and interpretation.[3][7][8] Furthermore, the synthetic routes to these esters can introduce a variety of process-related impurities and by-products. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive, multi-modal spectroscopic strategy for the robust identification, characterization, and quantification of impurities in different batches of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.
Anticipated Impurity Profile: A Predictive Framework
A successful impurity validation strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester. These can be broadly categorized as follows:
Table 1: Potential Impurities in 2-Carbamoyl-4-fluorophenylboronic Acid Pinacol Ester
May have similar chromatographic behavior to the main compound.
Bis(pinacolato)diboron (B₂pin₂)
Excess reagent from Miyaura borylation
Can be mutagenic and requires control at low levels.[9]
Protodeborylation product (fluorobenzamide)
Side reaction leading to loss of the boronic ester group
Different polarity, may co-elute with other impurities.
Homocoupling products
Side reaction of the starting material
Can be difficult to distinguish from the main compound by UV alone.
Degradation Products
2-Carbamoyl-4-fluorophenylboronic acid
Hydrolysis of the pinacol ester
Highly polar, poor retention in standard reversed-phase HPLC.[3][7]
Boroxine
Dehydration/trimerization of the boronic acid
Can lead to complex and broadened NMR signals.[10]
Contaminants
Residual Solvents (e.g., THF, DMF)
From synthesis and purification steps
Require specific GC-based methods for detection.
Catalyst Residues (e.g., Palladium)
From cross-coupling reaction
Typically analyzed by ICP-MS, but GC-MS can be used for some boron reagents.[9]
A Multi-Modal Spectroscopic Workflow for Impurity Validation
No single analytical technique is sufficient to comprehensively characterize all potential impurities. An integrated, multi-modal approach is essential. The following workflow provides a logical progression from initial screening to definitive structural elucidation and quantification.
Caption: Tiered workflow for impurity validation.
Comparative Analysis of Spectroscopic Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the primary technique for assessing the purity of drug substances.[11] However, for boronic acid pinacol esters, the choice of method parameters is critical to avoid artifact formation, specifically on-column hydrolysis.[1][2]
Causality of Method Choices: Standard reversed-phase conditions with acidic mobile phase modifiers (like formic or trifluoroacetic acid) and protic diluents (like water or methanol) can accelerate the hydrolysis of the pinacol ester to the more polar boronic acid.[1][12] This not only gives an inaccurate purity value but also complicates chromatography, as the resulting boronic acid is often poorly retained.[7]
Alternative Approaches:
Low-Silanol Columns: Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[1][2][12]
Aprotic Diluents: Preparing samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) minimizes hydrolysis prior to injection.[8]
Mobile Phase pH: Using mobile phases without acidic modifiers or even at a slightly basic pH can stabilize the pinacol ester.[3][8]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an excellent alternative for retaining both the pinacol ester and the more polar boronic acid, providing a more accurate picture of the sample's composition.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification
When an impurity is detected by HPLC above the identification threshold (typically >0.10% as per ICH Q3A guidelines), its structure must be determined.[5][6][13] LC-MS is the most powerful tool for this task.[11][14][15]
Expertise in Action:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers provide highly accurate mass measurements (<5 ppm error).[4][14] This allows for the confident determination of the elemental composition of an impurity, providing a crucial first step in its identification.
Tandem Mass Spectrometry (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS provides a "fingerprint" of its structure.[14] Comparing the fragmentation pattern of the impurity to that of the parent compound allows for the elucidation of the impurity's structure, such as identifying the location of a modification or a point of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides unambiguous structural information and is considered the definitive technique for structural elucidation.[11][15] For 2-carbamoyl-4-fluorophenylboronic acid pinacol ester, a suite of NMR experiments is particularly insightful.
¹H and ¹³C NMR: These standard experiments provide the foundational information about the proton and carbon framework of the molecule and its impurities.
¹⁹F NMR: Given the fluorine atom in the target molecule, ¹⁹F NMR is a highly sensitive and specific technique. Any impurities arising from side reactions involving the aromatic ring will likely exhibit distinct ¹⁹F chemical shifts.
¹¹B NMR: This is a crucial experiment for this class of compounds. The boron chemical shift can clearly distinguish between the sp²-hybridized boron of a boronic acid and the sp³-hybridized boron of a boronate ester.[16][17][18] This provides a direct and quantitative measure of the hydrolysis product.
Quantitative NMR (qNMR): By adding a certified internal standard, qNMR can be used to accurately quantify the main compound and its impurities without the need for individual reference standards for each impurity.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, which are not amenable to LC-based methods.[4][11][15]
Primary Applications:
Residual Solvents: As mandated by ICH Q3C guidelines, residual solvents from the manufacturing process must be controlled.[6] GC-MS with headspace sampling is the standard technique for this analysis.
Volatile Starting Materials: Some starting materials or reagents used in the synthesis may be volatile enough for GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Optimized HPLC-UV Method for Purity Assessment
This protocol is designed to minimize on-column hydrolysis of the pinacol ester.
Instrumentation: HPLC system with a UV/PDA detector.
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol column.[12]
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments to Acquire:
¹H NMR: Standard proton spectrum.
¹³C NMR: Proton-decoupled carbon spectrum.
¹⁹F NMR: Proton-decoupled fluorine spectrum.
¹¹B NMR: Proton-decoupled boron spectrum.
2D NMR (if necessary): COSY, HSQC, and HMBC to resolve complex structures.
Data Visualization and Comparison
The following table presents hypothetical data from the analysis of three different batches of 2-carbamoyl-4-fluorophenylboronic acid pinacol ester, illustrating how a multi-modal approach provides a comprehensive quality assessment.
Table 2: Comparative Impurity Profile of Three Batches
Batch ID
HPLC Purity (%)
Hydrolysis Product¹ (%)
Process Impurity A² (%)
Residual Solvent³ (ppm)
Overall Assessment
Batch A
99.5
0.2 (by ¹¹B NMR)
0.15 (by LC-MS)
< 50
High Purity, meets standard specifications.
Batch B
98.2
1.1 (by ¹¹B NMR)
0.3
250 (THF)
Lower purity, significant hydrolysis. May require re-purification.
Batch C
99.1
0.3 (by ¹¹B NMR)
Not Detected
< 50
High Purity, but a different impurity profile than Batch A.
¹Quantified by ¹¹B NMR.
²Identified as unreacted starting material by LC-MS.
³Quantified by GC-MS.
Regulatory Context and Trustworthiness
The validation of impurities is not merely an academic exercise; it is a strict regulatory requirement. The International Council for Harmonisation (ICH) provides clear guidelines.
ICH Q3A(R2): This guideline specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][13] For a typical drug substance, the identification threshold is often 0.10%. Any impurity exceeding this level must be structurally characterized.[5][13]
ICH Q2(R1): This guideline mandates the validation of all analytical procedures used for impurity testing to ensure they are accurate, precise, specific, and robust.[5]
By employing the orthogonal techniques described in this guide—HPLC for separation, MS for identification, and NMR for definitive structural confirmation—we create a self-validating system. The concordance of data from these different methodologies provides a high degree of confidence in the reported impurity profile, ensuring the trustworthiness of the results submitted to regulatory agencies.
Conclusion
The spectroscopic validation of impurities in 2-carbamoyl-4-fluorophenylboronic acid pinacol ester requires a nuanced and multi-faceted approach. A simple HPLC purity check is insufficient due to the inherent instability of the molecule and the diverse nature of potential impurities. By integrating optimized chromatographic methods with high-resolution mass spectrometry and multi-nuclear NMR spectroscopy, a complete and accurate picture of a batch's quality can be established. This rigorous, evidence-based strategy not only ensures compliance with regulatory expectations but also upholds the highest standards of scientific integrity, ultimately contributing to the development of safer and more effective medicines.
References
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
Generic Pharma Professionals. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
Li, Y., & Wu, J. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 931-937.
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Lawrence, K., Flower, S. E., Kociok-Kohn, G., Frost, C. G., & James, T. D. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(8), 2215-2217.
Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
Regalado, E. L., Welch, C. J. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 203-209.
ResearchGate. (2015, November 29). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
Regalado, E. L., & Welch, C. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 203-209.
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
Wageningen University. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
American Chemical Society. (2025, November 19). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters.
BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
American Chemical Society. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(10), 3586-3601.
eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
Heterocycles. (2014, November 17). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid, pinacol ester | CAS 603122-79-8.
Royal Society of Chemistry. (n.d.). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers.
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.
National Center for Biotechnology Information. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
Free boronic acid vs boronic acid pinacol ester stability comparison in aqueous media
Aqueous Dynamics of Organoborons: A Comparative Guide to Free Boronic Acids vs. Pinacol Esters As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves irreproducible yields...
Author: BenchChem Technical Support Team. Date: March 2026
Aqueous Dynamics of Organoborons: A Comparative Guide to Free Boronic Acids vs. Pinacol Esters
As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves irreproducible yields in aqueous cross-couplings or erratic pharmacokinetic profiles in boron-based drug candidates. The root cause is almost universally a misunderstanding of organoboron stability in aqueous media. While boronic acid pinacol esters (Bpin) are ubiquitous surrogates for free boronic acids due to their ease of handling in organic synthesis, their behavior in water is highly dynamic.
This guide provides an objective, data-driven comparison of free boronic acids and Bpin esters, dissecting the causality behind their degradation pathways and providing validated protocols for their analysis.
Mechanistic Causality: The Stability Paradox
The Lewis Acidity Factor of Free Boronic Acids
Free boronic acids (R-B(OH)₂) possess an sp²-hybridized boron center with an empty, orthogonal p-orbital. This renders them strong Lewis acids. In aqueous media, they readily coordinate with water or hydroxide ions to form tetrahedral boronate complexes. This rehybridization (sp² to sp³) weakens the adjacent C-B bond, making the molecule highly susceptible to protodeboronation —an irreversible cleavage that yields the corresponding hydrocarbon and boric acid[1].
The Pinacol Illusion
To mitigate the handling issues of free boronic acids (which are prone to forming boroxine oligomers via dehydration), researchers heavily rely on pinacol esters. The bulky pinacol ligand provides steric shielding, and its oxygen atoms donate electron density to the boron p-orbital, dramatically increasing stability in anhydrous organic solvents.
However, this stability is an illusion in aqueous media. The formation of Bpin is intrinsically reversible. In the presence of water or physiological buffers (pH ~7.4), Bpin undergoes rapid hydrolysis to yield the free boronic acid and pinacol[2]. For example, studies on N-alkylaminoferrocene-based prodrugs revealed that Bpin derivatives hydrolyze with a half-life of approximately 42 ± 18 minutes in aqueous buffer at pH 7[2]. Similarly, ROS-sensitive kinase inhibitor prodrugs exhibited fast hydrolysis of the pinacol ester at physiological pH within just 1 hour[3].
Diagram 1: Equilibrium and degradation pathways of boronic species in aqueous environments.
Strategic Application: The "Controlled Release" Paradigm
Rather than viewing Bpin hydrolysis as a flaw, savvy chemists exploit it. Because free boronic acids undergo rapid protodeboronation under harsh cross-coupling conditions, dosing the reaction with a Bpin ester instead creates a thermodynamic sink. The Bpin slowly hydrolyzes, releasing the free boronic acid at a controlled rate that matches the catalytic turnover of the palladium cycle. This prevents the buildup of the fragile free acid, drastically improving overall yields[1].
Self-Validating Experimental Protocols
Protocol 1: Kinetic Profiling of Bpin Hydrolysis via LC-MS
Causality Focus: Standard Reversed-Phase HPLC (RPLC) utilizes aqueous mobile phases, which induce on-column hydrolysis of Bpin, leading to artifactual data[4]. To accurately measure aqueous stability, the analytical method must outpace the degradation.
Self-Validation Mechanism: This protocol employs a zero-time point (t=0) injection and an internal standard (4-biphenylcarbonitrile) to normalize ionization efficiencies and confirm that no degradation occurred during the analysis itself.
Stock Preparation: Dissolve the Bpin substrate and the internal standard in anhydrous DMSO to a concentration of 2 mM. Why DMSO? It prevents premature hydrolysis and ensures complete solvation before aqueous exposure.
Aqueous Initiation: Dilute the stock 1:100 into pre-warmed (37 °C) Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration of 20 μM[2].
Baseline Establishment (t=0): Immediately (within 1-2 minutes) inject an aliquot into the LC-MS[2]. This establishes the baseline Bpin/Free Acid ratio before bulk hydrolysis occurs.
Kinetic Sampling: Withdraw aliquots at 15, 30, 45, 60, 90, and 120 minutes. Quench the aliquots by mixing 1:1 with ice-cold acetonitrile to arrest hydrolysis.
Fast LC-MS Analysis: Utilize a short, sub-2-micron C18 column with a rapid ballistic gradient (e.g., 5% to 95% Acetonitrile in 1.5 minutes). Why? Minimizing residence time on the column prevents the aqueous mobile phase from inducing further hydrolysis.
Data Processing: Plot the Area Under the Curve (AUC) ratio of Bpin to the internal standard over time to calculate the pseudo-first-order half-life.
Diagram 2: Self-validating LC-MS workflow for quantifying Bpin hydrolysis kinetics.
Protocol 2: Aqueous Suzuki-Miyaura Coupling via Bpin Controlled Release
Causality Focus: For substrates prone to protodeboronation, using the free boronic acid leads to rapid decomposition. Using Bpin leverages its slow hydrolysis to feed the catalytic cycle[1].
Self-Validation Mechanism: A parallel control reaction using the free boronic acid must be run simultaneously. If the Bpin reaction out-yields the free acid reaction, the controlled-release mechanism is validated.
Reagent Assembly: In a Schlenk flask, combine the aryl halide (1.0 eq), Bpin ester (1.5 eq), and Pd catalyst (e.g., XPhos Pd G2, 0.05 eq).
Solvent Introduction: Add a degassed mixture of THF and 0.5 M aqueous K₃PO₄ (4:1 ratio). Why? The biphasic system provides the water necessary for Bpin hydrolysis and base for the transmetalation step, while THF solubilizes the organic components.
Reaction Monitoring: Heat to 60 °C. Monitor the reaction via GC-MS or LC-MS. You will observe a steady, low-level concentration of the free boronic acid intermediate, confirming the controlled release[1].
Validation Check: Compare the final yield against the control flask (which used 1.5 eq of free boronic acid). The Bpin flask should exhibit significantly less protodeboronated byproduct (Ar-H).
Conclusion
The choice between a free boronic acid and a pinacol ester in aqueous media is not merely a matter of solubility; it is a kinetic balancing act. While Bpin esters offer unparalleled stability on the shelf, they act as transient pro-drugs or pro-reagents in water, rapidly hydrolyzing to the Lewis-acidic free boronic acid. By understanding and quantifying these kinetic pathways, researchers can design more robust biological assays and higher-yielding synthetic methodologies.
References
Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F | Bioconjugate Chemistry (ACS Publications) | 2
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback | Chemical Science (PMC/NIH) | 1
Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib | Molecules (MDPI) | 3
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Personal protective equipment for handling 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester
Handling specialized building blocks like 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester requires moving beyond generic laboratory safety protocols. Widely utilized in drug discovery for Suzuki-Miyaura cross-coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized building blocks like 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester requires moving beyond generic laboratory safety protocols. Widely utilized in drug discovery for Suzuki-Miyaura cross-coupling reactions, this compound possesses unique structural features—a fluorinated aromatic ring coupled with a lipophilic pinacol ester—that demand a highly specific approach to Personal Protective Equipment (PPE), operational handling, and environmental disposal.
As a laboratory professional, understanding the causality behind these safety measures ensures that your protocols are not just compliant, but scientifically sound and self-validating.
Chemical Identity & Hazard Profile
Before selecting PPE, it is critical to understand the intrinsic hazards of the molecule. The presence of the pinacol ester significantly alters the physicochemical properties of the parent boronic acid, primarily by increasing its lipophilicity and stability.
Table 1: Chemical Identity & Quantitative Hazard Data
The most common safety failure when handling boronic acid pinacol esters is treating the solid powder and the dissolved solution as identical hazards. Pinacol (2,3-dimethyl-2,3-butanediol) forms a highly stable, lipophilic cyclic ester. This lipophilicity makes the compound highly soluble in organic solvents and significantly increases its ability to penetrate the stratum corneum (the skin's outer layer) if dissolved in a carrier solvent[3].
Therefore, your PPE must adapt dynamically to the physical state of the chemical.
Table 2: Dynamic PPE Requirements by Operational Phase
The following methodology provides a self-validating system for setting up a standard cross-coupling reaction using this compound.
Step 1: Pre-Operation Validation
Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
Validation: Inspect gloves for micro-tears using the pneumatic inflation method before donning.
Step 2: Electrostatic Discharge (ESD) Mitigation
Action: Pass the sealed chemical bottle and the conductive weigh boat through an anti-static ionizer before opening.
Causality: Boronic pinacol esters are highly crystalline and prone to static cling. Unmitigated static can cause the fine powder to aerosolize upon opening the cap, drastically increasing the risk of inhalation and respiratory tract irritation[2].
Step 3: Closed-System Solvent Transfer (The Critical Transition)
Action: Dispense the solid into the reaction vessel (e.g., Schlenk flask) and immediately seal it with a septum. Inject your reaction solvent (e.g., 1,4-Dioxane or DMF) via a syringe directly through the septum.
Causality: By adding the solvent to a closed system, you eliminate the risk of aerosolizing the powder during dissolution. More importantly, it prevents the now highly skin-permeable solution from splashing onto standard nitrile gloves before you have the chance to upgrade to butyl rubber gloves for the liquid-handling phase[4].
Step 4: Post-Transfer Decontamination
Action: Wipe down the analytical balance and spatulas with an isopropanol-dampened wipe. Dispose of the wipe immediately in a designated solid hazardous waste bin.
Spill Response & Ecological Disposal Plan
Boron compounds can act as severe ecological toxicants (specifically disrupting plant growth and aquatic ecosystems), and the carbon-fluorine bond is highly recalcitrant to environmental degradation. Under no circumstances should this compound or its reaction byproducts be discharged into municipal wastewater.
Protocol: Spill Containment and Disposal
Immediate Isolation: If a powder spill occurs outside the fume hood, immediately evacuate personnel from a 5-foot radius to prevent mechanical tracking of the dust[4].
Solid Spill Containment: Do not dry sweep. Lightly mist the spilled powder with water to suppress dust formation. Use a dedicated chemical spill brush and dustpan to collect the dampened solid[2].
Liquid Spill Containment: If the compound is dissolved in solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels[4].
Waste Segregation (Validation Step): Place all collected materials into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Validation: If aqueous bases (like K₂CO₃) were used in the reaction workup, verify the pH of the waste and neutralize it to pH 7–8 before final sealing to prevent hazardous gas evolution in the waste stream.
Labeling and Routing: Label the container explicitly: "Contains Fluorinated Aromatics and Boron Compounds." Route this waste strictly to a high-temperature commercial incinerator[3].
Decision Pathway for PPE Selection
Decision matrix for PPE selection based on physical state and solvent permeation risks.
References
[1] BLD Pharm. "2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzamide Safety Data" (Note: Cross-referenced for CAS 2377611-11-3 / 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide). Available at:
[4] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester". Available at:
[3] Fisher Scientific. "SAFETY DATA SHEET - Boronic Acid Pinacol Esters". Available at:
[2] SynQuest Laboratories. "1,3-Thiazole-2-boronic acid, pinacol ester - Safety Data Sheet". Available at: